molecular formula C33H33ClN6O4 B15144457 IL-17A antagonist 3

IL-17A antagonist 3

Cat. No.: B15144457
M. Wt: 613.1 g/mol
InChI Key: CEFRORFLEYHRHI-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C33H33ClN6O4

Molecular Weight

613.1 g/mol

IUPAC Name

(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide

InChI

InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1

InChI Key

CEFRORFLEYHRHI-IZLXSDGUSA-N

Isomeric SMILES

CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

Canonical SMILES

CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

Origin of Product

United States

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